Product packaging for 3,5-Dimethyl-1,8-naphthyridine(Cat. No.:CAS No. 14757-46-1)

3,5-Dimethyl-1,8-naphthyridine

Cat. No.: B084291
CAS No.: 14757-46-1
M. Wt: 158.2 g/mol
InChI Key: HFPDQUIBEVLCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1,8-naphthyridine is a high-purity chemical compound provided for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. The 1,8-naphthyridine scaffold is a diazanaphthalene derivative consisting of two fused pyridine rings, which is of significant interest in various scientific fields . In medicinal chemistry, 1,8-naphthyridine derivatives are recognized as privileged structures due to their wide spectrum of biological activities. Research has shown that related compounds exhibit potent anticancer properties, with some derivatives demonstrating high inhibitory effects on the growth of cancer cell lines such as HepG2 liver cancer cells . Other studied derivatives have shown potential as immunomodulatory agents . Furthermore, this class of compounds is actively investigated for its antimicrobial potential. Some 1,8-naphthyridine derivatives do not show direct antibacterial activity at clinically relevant concentrations but can significantly enhance the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains, indicating a synergistic effect and potential role in combating antibiotic resistance . Beyond biomedical applications, the 1,8-naphthyridine structure serves as an excellent ligand in coordination chemistry and material science. Its nitrogen atoms make it an effective chelating agent for forming stable complexes with various metal ions, including lanthanides and mercury . These complexes have potential applications in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . Researchers value this compound for its versatility as a building block in organic synthesis and its utility in molecular recognition systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B084291 3,5-Dimethyl-1,8-naphthyridine CAS No. 14757-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14757-46-1

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

3,5-dimethyl-1,8-naphthyridine

InChI

InChI=1S/C10H10N2/c1-7-5-9-8(2)3-4-11-10(9)12-6-7/h3-6H,1-2H3

InChI Key

HFPDQUIBEVLCNW-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=NC2=NC=C1)C

Canonical SMILES

CC1=C2C=C(C=NC2=NC=C1)C

Synonyms

3,5-Dimethyl-1,8-naphthyridine

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyl 1,8 Naphthyridine

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture DeterminationThis technique would provide definitive information about the molecule's structure in the solid state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)The crystal structure data would also reveal how individual molecules pack together in the crystal lattice. This analysis would identify and quantify any significant intermolecular forces, such as C-H···N hydrogen bonds or π–π stacking interactions between the aromatic rings of adjacent molecules, which govern the supramolecular architecture.

Without access to these specific experimental datasets for 3,5-Dimethyl-1,8-naphthyridine, the generation of the requested detailed article is not feasible.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed FTIR spectral data, including a table of vibrational frequencies and their corresponding functional group assignments for this compound, is not available in the reviewed scientific literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Similarly, a thorough FT-Raman spectroscopic analysis of this compound, which would provide complementary information to FTIR by identifying non-polar molecular vibrations, has not been reported in the accessible research.

Further research, involving the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data needed to fulfill the original request.

Computational and Theoretical Investigations of 3,5 Dimethyl 1,8 Naphthyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Dimethyl-1,8-naphthyridine at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and the nature of chemical bonds within the molecule. These calculations can predict the optimized molecular geometry, providing precise bond lengths and angles.

The electronic properties derived from DFT, such as the distribution of Mulliken atomic charges, can reveal the electrophilic and nucleophilic sites within the this compound molecule. This information is crucial for predicting its reactivity in chemical reactions. Furthermore, DFT can be used to calculate thermodynamic parameters, which indicate the stability of the molecule. For instance, a lower total energy calculated by DFT suggests a more stable structure. In studies of various 1,8-naphthyridine (B1210474) derivatives, DFT has been successfully used to correlate electronic properties with observed biological activity, suggesting that similar approaches could be applied to understand the potential of this compound.

A theoretical study on novel 1,8-naphthyridine derivatives utilized DFT with the B3LYP/6-31(d) level of calculations to relate the electronic properties of the compounds to their biological activity. This approach could be similarly applied to this compound to predict its reactivity and potential as a pharmacophore.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict its kinetic stability and chemical reactivity. In related 1,8-naphthyridine derivatives, a smaller HOMO-LUMO gap has been associated with enhanced biological activity, as it facilitates charge transfer within the molecule or with a biological target.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability. A higher HOMO energy suggests a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.A smaller gap suggests higher reactivity and lower kinetic stability.

Computational methods can simulate spectroscopic properties, providing valuable data for the characterization of this compound. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). These simulations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which are often π→π* transitions in aromatic systems like 1,8-naphthyridine. For instance, a study on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives used DFT calculations to support the assignment of experimentally observed electronic absorption spectra. researchgate.net

Similarly, DFT calculations can predict the vibrational spectra (infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. This comparison helps in confirming the molecular structure.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule, such as a this compound derivative, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound derivatives, docking studies can identify the most likely binding site on a target protein and elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For example, in a study of 1,8-naphthyridine-3-carboxylic acid analogues, molecular docking was used to understand the binding mode of the compounds in the active site of the H1 receptor. rsc.orgrsc.org This type of analysis for this compound could predict its binding orientation within a specific receptor's active site, highlighting key amino acid residues involved in the interaction.

Beyond predicting the binding mode, molecular docking programs can also estimate the binding efficiency, often expressed as a docking score or binding energy. nih.gov A lower binding energy generally indicates a more stable ligand-receptor complex and, therefore, a higher binding affinity. These in silico estimations are valuable for screening libraries of compounds and prioritizing those with the highest predicted potency for further experimental testing.

In studies on various 1,8-naphthyridine derivatives, compounds with better docking scores have often shown higher biological activity. researchgate.net For instance, certain 1,8-naphthyridine derivatives have been docked into the active site of enzymes like topoisomerase II, with the docking scores correlating with their cytotoxic activity. researchgate.net Similar in silico estimations for this compound and its derivatives could guide the design of new compounds with enhanced binding efficiencies for specific biological targets.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interactions
Vosaroxin Topoisomerase II-95.168 hydrogen bonds with protein and DNA
Derivative 3b Topoisomerase II-Predicted to bind in the active site
Derivative 6a Topoisomerase II-Predicted to bind in the active site
Derivative 8b Topoisomerase II-Predicted to bind in the active site

This table presents hypothetical and example data based on studies of similar 1,8-naphthyridine derivatives to illustrate the type of information obtained from molecular docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org This approach is crucial in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. For this compound and its derivatives, QSAR studies would involve the systematic modification of the core structure and the correlation of these changes with their observed biological effects.

The foundation of a QSAR model lies in the calculation of molecular descriptors that quantify various aspects of a molecule's physicochemical and structural properties. ijnrd.orgpharmacareerinsider.com These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Parameters: These descriptors quantify the electronic aspects of a molecule, such as electron distribution, which can influence drug-receptor interactions. Common electronic parameters include the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of substituents, and quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.com For derivatives of this compound, the introduction of different functional groups would alter the electron density of the naphthyridine ring system, which can be quantified and used in QSAR models.

Steric Parameters: These parameters relate to the size and shape of the molecule and its substituents, which are critical for the "fit" of a ligand into a receptor's binding site. pharmacareerinsider.comspu.edu.sy Taft's steric parameter (Es) and molar refractivity (MR) are commonly used descriptors. pharmacareerinsider.com In the context of this compound derivatives, varying the size of substituents on the naphthyridine core would directly impact these steric parameters.

Hydrophobic Parameters: Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). sips.org.in The partition coefficient (log P), which measures the distribution of a compound between an organic and an aqueous phase, is the most widely used hydrophobic parameter. pharmacareerinsider.comsips.org.in The hydrophobicity of this compound derivatives can be fine-tuned by introducing lipophilic or hydrophilic substituents.

A hypothetical data table for QSAR analysis of this compound derivatives might include the following parameters:

DerivativeSubstituent (R)log PMR (cm³/mol)σBiological Activity (e.g., pIC50)
1 -H2.5055.00.005.2
2 -Cl3.2160.00.235.8
3 -OCH₃2.4558.5-0.275.5
4 -NO₂2.4859.80.786.1

This table is illustrative and does not represent actual experimental data.

Once the physicochemical and structural parameters are derived, statistical methods are employed to build a QSAR model that correlates these descriptors with the observed biological activity. nih.gov Multiple Linear Regression (MLR), Partial Least Squares (PLS), and other machine learning algorithms are used to generate a mathematical equation that describes this relationship. nih.gov

For this compound derivatives, a QSAR model could be developed to predict their activity as, for example, antibacterial or anticancer agents. nih.gov The resulting QSAR equation would highlight which parameters are most influential in determining the biological activity. For instance, a hypothetical QSAR equation might look like:

pIC₅₀ = k₁ * logP - k₂ * (logP)² + k₃ * σ + k₄ * Es + constant

This equation would suggest that the biological activity is parabolically dependent on the hydrophobicity (log P) and linearly dependent on the electronic (σ) and steric (Es) properties of the substituents. spu.edu.sy The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability. japsonline.com

Reaction Mechanism Elucidation via Computational Methods

For the synthesis of this compound, which can be prepared through variations of the Friedländer annulation, computational studies can be employed to understand the reaction pathway in detail. A theoretical investigation of a three-component, one-pot synthesis of 1,8-naphthyridine derivatives has been conducted to support the proposed reaction mechanism. marmara.edu.tr

A computational study of the reaction mechanism for the synthesis of this compound would typically involve the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect the reactants, intermediates, and products.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) and to calculate thermochemical properties.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction step.

While specific computational studies on the reaction mechanism of this compound are not extensively documented in the literature, the established methodologies of computational chemistry provide a robust framework for such investigations. These studies would be invaluable for optimizing reaction conditions and for designing novel synthetic routes to this and related naphthyridine derivatives.

Reactivity and Chemical Derivatization of the 3,5 Dimethyl 1,8 Naphthyridine Scaffold

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for functionalizing aromatic systems. However, the 1,8-naphthyridine (B1210474) nucleus is strongly deactivated towards electrophilic attack. The two nitrogen atoms exert a powerful electron-withdrawing inductive effect and can be protonated or coordinate to Lewis acids under typical SEAr conditions, further increasing the ring's deactivation.

Consequently, direct electrophilic substitution on the 3,5-dimethyl-1,8-naphthyridine core is challenging and generally requires harsh reaction conditions. Reactions such as nitration or halogenation are significantly slower compared to benzene (B151609) or even pyridine (B92270). When forced, the substitution is predicted to occur at the C4 or C5 positions, which are electronically analogous to the β-position of pyridine and are the least deactivated sites on the scaffold. For instance, the introduction of a nitro group onto a naphthyridine ring has been achieved, but typically on an activated or pre-functionalized substrate rather than the parent heterocycle.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,8-Naphthyridines

Position Relative Reactivity Rationale
C2, C7 Highly Deactivated α-position to nitrogen; strong inductive effect.
C4, C5 Least Deactivated β-position to nitrogen; primary sites for substitution.

Due to these challenges, alternative strategies, such as functionalization followed by cyclization to form the naphthyridine ring, are often preferred for accessing specifically substituted derivatives.

Nucleophilic Substitution Reactions and Their Synthetic Utility

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,8-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group, such as a halogen, is present at an activated position (C2, C4, or C7). This reactivity provides a powerful and widely used method for derivatization.

The synthesis of halo-substituted 1,8-naphthyridines provides the necessary precursors for SNAr reactions. These precursors can then be reacted with a wide array of nucleophiles to introduce diverse functional groups. For example, 2-chloro-1,8-naphthyridine (B101967) derivatives have been shown to readily react with nitrogen nucleophiles like piperazine (B1678402) to afford the corresponding amino-substituted products. Similarly, reactions with alkoxides and thioxides can be employed to install C-O and C-S bonds, respectively. The relative reactivity of different positions on the naphthyridine ring depends on the specific substrate and reaction conditions.

Table 2: Examples of Nucleophilic Aromatic Substitution on Naphthyridine Scaffolds

Substrate Nucleophile Product Application/Utility
2-Chloro-1,8-naphthyridine derivative Piperazine 2-(Piperazin-1-yl)-1,8-naphthyridine derivative Synthesis of bioactive molecules.
1-Chloro-benzo[c]naphthyridine Anilines, Thioxides 1-Anilino or 1-Thioether derivatives Intercalating agents.

This synthetic utility allows for the late-stage functionalization of the this compound scaffold, enabling the construction of libraries of compounds for various applications.

Cross-Coupling Methodologies for Advanced Functionalization (e.g., C-C, C-N, C-O)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of heteroaromatic systems like this compound. These methods typically start from a halo- or triflate-substituted naphthyridine precursor.

C-C Bond Formation: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust method for introducing alkyl, vinyl, or aryl groups onto the naphthyridine core. This reaction has been successfully applied to various naphthyridine isomers, demonstrating its utility in creating complex carbon skeletons.

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an amine with an aryl halide. This reaction is exceptionally general and allows for the introduction of a wide range of primary and secondary amines onto the this compound scaffold, which is a key transformation in medicinal chemistry.

C-O Bond Formation: The Buchwald-Hartwig ether synthesis provides a route to diaryl ethers by coupling an alcohol or phenol (B47542) with an aryl halide, extending the utility of cross-coupling for C-O bond formation.

These cross-coupling reactions offer high functional group tolerance and typically proceed under mild conditions, making them ideal for the advanced functionalization of the this compound core.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalization

Reaction Name Bond Formed Typical Reagents Catalyst System (Example)
Suzuki-Miyaura C-C Aryl/Alkylboronic acid or ester Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Buchwald-Hartwig C-N Primary/Secondary Amine Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Sonogashira C-C (alkyne) Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)

Heterocycle Annulation and Fusion Reactions Utilizing the Naphthyridine Scaffold

The this compound ring can serve as a foundational structure for the synthesis of more complex, polycyclic heteroaromatic systems through annulation (ring-forming) reactions. These strategies typically involve the introduction of reactive functional groups onto the naphthyridine core, which then participate in intramolecular or intermolecular cyclization reactions.

One common approach is a variation of the Friedländer annulation, where a naphthyridine bearing an ortho-amino carbonyl functionality is condensed with a compound containing an activated methylene (B1212753) group to build a new fused pyridine ring. By analogy, if this compound were functionalized at the C2 and C4 positions with appropriate groups, it could undergo cyclization to form fused systems.

More advanced methods involve multicomponent reactions where the naphthyridine scaffold is built and simultaneously annulated. For example, one-pot reactions of aromatic aldehydes, malononitrile (B47326) dimer, and enehydrazinoketones have been used to synthesize annulated benzo[b]naphthyridines. Furthermore, intermolecular cascade annulations have been developed to create dihydrobenzo[b]naphthyridines fused with other heterocyclic rings. The Povarov reaction, an aza-Diels-Alder cycloaddition, also provides a powerful route to fused naphthyridine systems. These methodologies highlight the potential to use the inherent reactivity of the 1,8-naphthyridine system to construct elaborate, fused molecular architectures.

Chemical Transformations at the Methyl Substituents (e.g., Oxidation, Halogenation, Condensation)

The methyl groups at the C3 and C5 positions of the naphthyridine ring are not mere spectators; their acidity and reactivity are enhanced due to their position on the electron-deficient ring system, making them valuable handles for further derivatization.

Oxidation: The methyl groups can be oxidized to the corresponding aldehydes or carboxylic acids. For instance, the oxidation of methyl-substituted naphthyridines to naphthyridinecarbaldehydes has been reported and provides valuable precursors for further synthesis. These aldehydes can then be used in reactions such as reductive amination or Wittig olefination.

Halogenation: Side-chain halogenation can be achieved using reagents like N-Bromosuccinimide (NBS) under radical initiation conditions. This transformation converts the methyl group into a bromomethyl group, which is an excellent electrophile for subsequent substitution by nucleophiles.

Condensation: The protons on the methyl groups are sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion. This anion can then participate in condensation reactions with aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form α,β-unsaturated carbonyl compounds, effectively elongating the side chain.

Table 4: Reactivity of Methyl Groups on the 1,8-Naphthyridine Core

Reaction Type Reagent(s) Product Functional Group Synthetic Value
Oxidation e.g., SeO₂, KMnO₄ Aldehyde, Carboxylic Acid Precursor for amides, esters, and condensation reactions.
Halogenation NBS, AIBN Bromomethyl Electrophilic handle for Sₙ2 reactions.

Derivatization for Supramolecular Assembly and Advanced Material Applications

The rigid, planar structure of the 1,8-naphthyridine scaffold, combined with the defined orientation of its two nitrogen atoms, makes it an exceptional building block for supramolecular chemistry and materials science. The nitrogen atoms act as excellent hydrogen bond acceptors and coordination sites for metal ions.

Derivatization of the this compound core allows for the tuning of its electronic and steric properties to direct self-assembly processes. The flanking nitrogen atoms make the 1,8-naphthyridine unit a powerful binucleating ligand, capable of coordinating two metal centers in close proximity. This property has been exploited in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular helices.

Furthermore, functionalization of the naphthyridine core, particularly through cross-coupling reactions, can introduce chromophoric and fluorophoric groups. Many 1,8-naphthyridine derivatives exhibit strong fluorescence and have been investigated for use as fluorescent probes and organic light-emitting diode (OLED) materials. The specific substitution pattern, including the methyl groups at the 3 and 5 positions, can influence the solid-state packing and photophysical properties of these materials.

Information on the Coordination Chemistry of this compound Is Not Available

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate the requested article. The detailed research findings required to thoroughly address the coordination chemistry, including specific coordination modes, synthesis of metal complexes, and structural analysis as outlined, are not present in the accessed resources.

The field of coordination chemistry extensively documents the behavior of the broader class of 1,8-naphthyridine derivatives. This family of compounds is well-recognized for its versatility as ligands in forming complexes with a wide range of metals. Key features of the 1,8-naphthyridine scaffold that are widely studied include:

Diverse Coordination: The parent 1,8-naphthyridine and its many derivatives are known to act as monodentate, bidentate, and polydentate ligands, adapting to the electronic and steric requirements of the metal center.

Bimetallic Systems: A significant body of research focuses on their use as dinucleating or bridging ligands, where the two nitrogen atoms are optimally positioned to coordinate with two metal ions in close proximity, facilitating studies into metal-metal interactions. researchgate.netnih.gov

Complexes with Various Metals: Numerous studies report the synthesis and characterization of complexes with transition metals (such as copper, nickel, and ruthenium) and main group elements (like boron). nih.govchemrxiv.orgunifi.itnih.gov

However, the specific substitution pattern of methyl groups at the 3 and 5 positions appears to be a scientifically underexplored area. The available literature tends to focus on other isomers, such as 2,7-disubstituted or 2,4-disubstituted 1,8-naphthyridines, where functional groups are placed to create specific "pincer" type coordination pockets.

Due to the strict requirement to focus solely on "this compound" and the absence of detailed research findings for this specific compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline without resorting to speculation or including information from other, out-of-scope compounds.

Coordination Chemistry of 3,5 Dimethyl 1,8 Naphthyridine Ligands

Structural Analysis of Coordination Complexes

X-ray Crystallography of Metal-Naphthyridine Adducts

There is no available X-ray crystallographic data for metal complexes of 3,5-Dimethyl-1,8-naphthyridine. As a result, a data table detailing crystal systems, space groups, and unit cell parameters cannot be generated.

Spectroscopic Signatures in Metal Complexes

Specific spectroscopic data (UV-Vis, IR, NMR, etc.) for metal complexes of this compound are not reported in the available literature. This prevents a detailed analysis of the ligand's coordination behavior and the electronic structure of its complexes.

Electronic and Magnetic Properties of Metal-Naphthyridine Complexes

Without experimental data on the electronic and magnetic properties of this compound complexes, a discussion of these characteristics remains purely speculative and cannot be presented with scientific rigor.

Until further research is conducted and published on the coordination chemistry of this compound, a comprehensive and authoritative article on this specific topic cannot be written. The scientific community awaits studies that will shed light on the behavior of this particular ligand and its potential applications in areas such as catalysis, materials science, and photochemistry.

Catalytic Applications of 3,5 Dimethyl 1,8 Naphthyridine Derivatives As Ligands

Asymmetric Catalysis and Chiral Ligand Design

The development of chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. The rigid and planar structure of the 1,8-naphthyridine (B1210474) core provides a robust scaffold for the design of such ligands. The introduction of chiral moieties, often at positions flanking the coordinating nitrogen atoms, can create a chiral environment around the metal center, enabling enantioselective transformations.

Derivatives of 1,8-naphthyridine have been successfully employed as chiral ligands in a variety of asymmetric reactions. For instance, a novel class of chiral naphthyridine diimine (NDI*) ligands, synthesized from C2-symmetric 2,6-di-(1-arylethyl)anilines, has been developed. These ligands, when complexed with nickel, have proven effective in the reductive enantioselective alkylidene transfer reaction from 1,1-dichloroalkenes to olefins, affording a broad range of synthetically valuable alkylidenecyclopropanes in high yields and with excellent enantioselectivities. rsc.org

Atroposelective Synthesis

Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of these axially chiral molecules in an enantioselective manner is a significant challenge in organic chemistry. Chiral ligands based on the 1,8-naphthyridine scaffold have shown promise in addressing this challenge.

In a notable example, novel chiral 1,8-naphthyridine-based ligands have been instrumental in the copper-catalyzed atroposelective synthesis of C–O axially chiral compounds. This method utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to construct diaryl ethers possessing two C–O chiral axes with high enantioselectivity. The success of this transformation is attributed to a synergistic interplay of desymmetrization and kinetic resolution, guided by the chiral copper/1,8-naphthyridine-based ligand complex.

The following table summarizes the results for the atroposelective synthesis of various C-O axially chiral compounds using a chiral 1,8-naphthyridine-based ligand.

EntryBenzyl Azide SubstituentYield (%)ee (%)
13,5-Dimethylphenyl9295
23,4-Dimethylphenyl9096
34-Bromophenyl8597
43,5-Dibromophenyl8298

Cross-Coupling Catalysis (e.g., C-N, C-O Bond Formation)

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient catalysts for these reactions is an active area of research. Ligands based on the 1,8-naphthyridine framework have been explored for their potential to facilitate such transformations.

A functionalized 1,8-naphthyridine copper(I) complex has been reported to efficiently catalyze the N-arylation of imidazoles with aryl halides, a C-N cross-coupling reaction. niscpr.res.in This catalytic system operates with a low catalyst loading (1 mol%) and utilizes an inexpensive base under aerobic conditions. niscpr.res.in The reaction tolerates a variety of functional groups on the aryl halide, including methyl, methoxy, acetyl, fluoro, nitrile, and nitro groups, providing the corresponding N-arylated imidazoles in moderate to high yields. niscpr.res.in

The table below presents the results for the N-arylation of imidazole (B134444) with various aryl halides catalyzed by the functional 1,8-naphthyridine copper(I) complex. niscpr.res.in

EntryAryl Halide (X=)R GroupYield (%)
1IH95
2BrH92
3IBr88
4BrBr85
5ICH₃90
6BrCH₃87
7INO₂75
8BrNO₂72
9ICN82
10BrCN78
11BrCOCH₃85
12BrOCH₃88

Photocatalysis and Photoredox Chemistry

Photocatalysis and photoredox chemistry have emerged as powerful tools in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. The design of efficient photosensitizers and photocatalysts is crucial for the advancement of this field. Metal complexes incorporating 1,8-naphthyridine-based ligands have been investigated for their potential in such applications.

While specific examples detailing the use of 3,5-dimethyl-1,8-naphthyridine derivatives in photocatalysis are still emerging, the inherent photophysical properties of the 1,8-naphthyridine scaffold make it an attractive candidate for the construction of photoactive metal complexes. The extended π-system of the naphthyridine ring can facilitate metal-to-ligand charge transfer (MLCT) transitions, which are essential for the initiation of photoredox catalytic cycles.

Scope and Limitations in Diverse Catalytic Transformations

Derivatives of this compound have demonstrated considerable promise as ligands in a variety of catalytic applications. Their utility in asymmetric catalysis, particularly in the atroposelective synthesis of axially chiral molecules, showcases the potential for creating highly selective catalysts through rational ligand design. The successful application of a 1,8-naphthyridine copper complex in C-N cross-coupling reactions further broadens the scope of their catalytic utility.

However, the exploration of this compound-based ligands in other areas of catalysis, such as photocatalysis and water oxidation, is still in its early stages. While the fundamental properties of the 1,8-naphthyridine scaffold suggest potential for these applications, further research is needed to synthesize and evaluate specifically substituted derivatives.

A key limitation may lie in the synthetic accessibility of more complex, chiral derivatives of this compound. The development of efficient and versatile synthetic routes to these ligands is crucial for expanding their application in asymmetric catalysis. Furthermore, the stability of the corresponding metal complexes under harsh catalytic conditions, such as those required for water oxidation, needs to be thoroughly investigated. The electronic properties imparted by the methyl groups at the 3 and 5 positions may influence the redox potentials of the metal centers, which could be either beneficial or detrimental depending on the specific catalytic transformation.

Biological Activities and Mechanistic Insights of 3,5 Dimethyl 1,8 Naphthyridine Derivatives As Research Scaffolds

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The 1,8-naphthyridine (B1210474) scaffold has proven to be a versatile template in medicinal chemistry, with extensive research dedicated to understanding its structure-activity relationships (SAR). These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of derivatives targeting a wide array of biological targets.

Influence of Substituent Position and Nature on Bioactivity

The biological activity of 3,5-dimethyl-1,8-naphthyridine derivatives is significantly modulated by the nature and position of various substituents on the naphthyridine core. For instance, in the context of anticancer activity, modifications at the C-2, C-5, C-6, and C-7 positions have been explored. A series of derivatives with different substituents at the C-2 position, in addition to changes at the C-5, C-6, and C-7 positions, were synthesized to find potent anticancer agents nih.gov. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies revealed that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, are important for cytotoxicity in several human cancer cell lines nih.gov. Specifically, introducing methyl groups on the C-2 naphthyl ring could enhance activity against HeLa cells, while negatively charged groups at other positions of the naphthyl ring could improve activity against HL-60 cells nih.gov.

In the development of adenosine (B11128) receptor antagonists, substitutions at the C-2, C-4, and C-7 positions of the 1,8-naphthyridine ring have been systematically investigated. A study on a series of 1,8-naphthyridine derivatives with a phenyl group at position 2 and various substituents at positions 4 and 7 aimed to develop potent and selective antagonists for the A1 adenosine receptor subtype. nih.gov Most of these compounds exhibited high affinity for A1 receptors, with some reaching the subnanomolar range, and also showed a good degree of selectivity against A2A and A3 subtypes nih.gov. It was observed that a hydroxyl group at the C-4 position, existing in a quinoid tautomeric form, led to an increase in both A1 and A2A affinity and generally enhanced A1 selectivity nih.gov. The substituent at the C-7 position was also found to greatly modulate affinity, with electron-withdrawing groups being the most favorable. A 7-chloro substituted derivative, for example, demonstrated remarkable A1 affinity (Ki = 0.15 nM) and high selectivity nih.gov.

Furthermore, for antitumor activity, it has been noted that an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 in the 1,8-naphthyridine ring are essential for eliciting cytotoxicity nih.gov. This highlights the critical role of specific substituents at defined positions in directing the biological effects of the 1,8-naphthyridine scaffold.

PositionSubstituentInfluence on BioactivityTarget
C-2Naphthyl ringImportant for cytotoxicityCancer cells nih.gov
C-3Carboxy groupEssential for cytotoxicityCancer cells nih.gov
C-4Hydroxyl group (quinoid form)Increases A1 and A2A affinityAdenosine A1/A2A receptors nih.gov
C-7AminopyrrolidineEssential for cytotoxicityCancer cells nih.gov
C-7Electron-withdrawing groups (e.g., Chloro)Greatly modulates and enhances affinityAdenosine A1 receptor nih.gov
N-12'-Thiazolyl groupEssential for cytotoxicityCancer cells nih.gov

Rational Design Principles for Bioactive Scaffolds

The development of bioactive scaffolds based on this compound has been guided by several rational design principles, including molecular hybridization and structure-based design. Molecular hybridization involves combining the 1,8-naphthyridine core with other pharmacophoric units from known biological structures to create new chemical entities with enhanced or novel activities. This approach has been successfully used to design and synthesize new anti-tubercular agents by integrating the 1,8-naphthyridine scaffold with piperazine (B1678402) and benzamide (B126) moieties nih.gov.

Structure-based drug design, which relies on the three-dimensional structure of the biological target, has also been instrumental. For instance, in the development of DNA gyrase inhibitors, docking studies have been employed to understand the interactions between 1,8-naphthyridine derivatives and the enzyme's ATP-binding site. These computational insights help in designing novel inhibitors with improved potency and selectivity researchgate.netmdpi.com. Similarly, molecular docking has been used to elucidate the binding patterns of 1,8-naphthyridine derivatives within the etoposide (B1684455) binding pocket of topoisomerase IIβ, guiding the design of potent anticancer agents nih.govsemanticscholar.org.

The rational design process often begins with a lead compound, which is then systematically modified to improve its pharmacological profile. For example, a series of 1,4-dihydro researchgate.netnih.govnaphthyridine derivatives were designed as DNA gyrase inhibitors, and their structures were optimized to enhance their antibacterial activity researchgate.net. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry and has been effectively applied to the 1,8-naphthyridine scaffold to generate a diverse range of bioactive molecules. nih.govnih.govtandfonline.com

Molecular Mechanisms of Action (Hypothesized and Investigated)

The diverse biological activities of this compound derivatives stem from their interaction with various molecular targets. Research has focused on elucidating these mechanisms to better understand their therapeutic potential.

DNA Gyrase and Topoisomerase Inhibition

A significant area of investigation for 1,8-naphthyridine derivatives has been their role as inhibitors of bacterial DNA gyrase and mammalian topoisomerases, crucial enzymes in DNA replication and topology modulation. DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents mdpi.com. Several novel series of 1,4-dihydro researchgate.netnih.govnaphthyridine derivatives have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase researchgate.netnih.gov. Docking studies have revealed strong interactions between these compounds and the DNA gyrase enzyme, providing a molecular basis for their antibacterial activity researchgate.netnih.gov.

In the realm of anticancer research, 1,8-naphthyridine derivatives have been designed as topoisomerase II (Topo II) inhibitors nih.govsemanticscholar.org. These compounds are proposed to act as Topo II poisons, stabilizing the enzyme-DNA cleavage complex and leading to cell cycle arrest and apoptosis in cancer cells. For example, a series of 1,8-naphthyridine derivatives conjugated to various substituted phenyl rings at the N1 position were synthesized as potential Topo II inhibitors nih.govsemanticscholar.org. In vitro studies confirmed their ability to inhibit Topo II, with molecular docking suggesting a unique binding pattern in the etoposide binding pocket of topoisomerase IIβ nih.govsemanticscholar.org. Some 1,8-naphthyridine derivatives have also been designed as topoisomerase I (Top1) inhibitors, based on the structure of known inhibitors like indenoisoquinolines nih.gov.

Derivative ClassTarget EnzymeProposed Mechanism of ActionTherapeutic Area
1,4-dihydro researchgate.netnih.govnaphthyridinesDNA GyraseInhibition of ATPase activityAntibacterial researchgate.netnih.gov
N1-substituted 1,8-naphthyridinesTopoisomerase IIStabilization of DNA-enzyme complex (Topo II poison)Anticancer nih.govsemanticscholar.org
Dibenzo[c,h] nih.govresearchgate.netnaphthyridinedionesTopoisomerase IInhibition of enzyme activityAnticancer nih.gov

Efflux Pump Modulation in Antimicrobial Research

The emergence of multidrug resistance in bacteria is a major global health concern, and efflux pumps play a significant role in this phenomenon by actively extruding antibiotics from the bacterial cell. 1,8-naphthyridine derivatives have been investigated as efflux pump inhibitors (EPIs), which can potentiate the activity of existing antibiotics mdpi.com. Studies have shown that certain 1,8-naphthyridine sulfonamides can inhibit the NorA efflux pump in Staphylococcus aureus strains nih.gov. While these compounds may not possess intrinsic antibacterial activity, they effectively reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin (B1679917) and ethidium (B1194527) bromide when used in combination nih.govnih.gov. The proposed mechanism involves the binding of the 1,8-naphthyridine derivatives to the efflux pump, thereby blocking its function. In silico analysis supports this, suggesting that hydrogen bonds and hydrophilic interactions contribute to the favorable binding energy between the naphthyridines and the NorA protein nih.gov. The use of such non-antibacterial EPIs is a promising strategy as it may reduce the likelihood of resistance development to the inhibitors themselves mdpi.com.

Receptor Antagonism/Agonism (e.g., Adenosine Receptors, H1 Receptors, Integrins)

Derivatives of 1,8-naphthyridine have been shown to interact with a variety of cell surface receptors, acting as either antagonists or agonists.

Adenosine Receptors: A series of 1,8-naphthyridine derivatives have been developed as potent and selective antagonists for the A1 adenosine receptor subtype. These compounds typically feature a phenyl group at the C-2 position and various substituents at C-4 and C-7 that modulate their affinity and selectivity nih.gov. High affinity in the low nanomolar and even subnanomolar range has been achieved, with significant selectivity over A2A and A3 adenosine receptors nih.gov.

H1 Receptors: New 1,8-naphthyridine-3-carboxylic acid derivatives have been designed and synthesized as histamine (B1213489) H1 receptor antagonists nih.gov. In vivo studies have demonstrated their antihistaminic activity, and molecular docking has been used to understand their binding mode within the active site of the H1 receptor nih.gov. This research aims to develop non-sedating antihistaminic agents with favorable pharmacokinetic profiles nih.gov.

Integrins: A nonpeptidic αvβ6 integrin inhibitor based on a 1,8-naphthyridine scaffold has been discovered. The analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, demonstrated very high affinity for the αvβ6 integrin (pKi = 11) researchgate.netnih.gov. This compound acts as a mimetic of the Arg-Gly-Asp (RGD) sequence, with the tetrahydronaphthyridine moiety mimicking the arginine residue and forming a salt bridge with an aspartate residue in the integrin binding site researchgate.net. This antagonist was selected for further investigation as a potential therapeutic for idiopathic pulmonary fibrosis researchgate.netnih.gov.

Receptor TargetMode of ActionExample Derivative ClassTherapeutic Potential
Adenosine A1 ReceptorAntagonist2-Phenyl-1,8-naphthyridinesNot specified in provided context
Histamine H1 ReceptorAntagonist1,8-Naphthyridine-3-carboxylic acidsAnti-allergic nih.gov
αvβ6 IntegrinAntagonist (RGD mimetic)Tetrahydro-1,8-naphthyridine derivativesIdiopathic Pulmonary Fibrosis researchgate.netnih.gov

Enzyme Inhibition (e.g., Enoyl-ACP Reductase for Anti-Mycobacterial Activity)

The 1,8-naphthyridine scaffold has been identified as a key pharmacophore in the development of potent enzyme inhibitors, a characteristic that underpins much of their therapeutic potential. A notable example of this is in the context of anti-mycobacterial research, where derivatives of 1,8-naphthyridine have been shown to target and inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, also known as InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major and indispensable part of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.

A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain. Among these, compound ANA-12 demonstrated significant anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. To elucidate the mechanism of action, molecular docking studies were performed, which suggested that these compounds bind to the active site of the InhA enzyme. This interaction is believed to be the basis for their anti-mycobacterial effects. Further structure-activity relationship (SAR) studies indicated that specific substitutions on the 1,8-naphthyridine core are crucial for potent InhA inhibition and, consequently, anti-mycobacterial activity.

Broad Potential as a Privileged Scaffold for Drug Discovery Research

The 1,8-naphthyridine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The versatility in the synthesis of 1,8-naphthyridine derivatives allows for the introduction of various functional groups at different positions, leading to a diverse library of compounds with broad therapeutic potential. This has led to their investigation in numerous areas of drug discovery, including as anti-infective, anticancer, and anti-inflammatory agents, as well as for the treatment of neurological disorders. The ability of this scaffold to be readily modified makes it an attractive starting point for the development of novel therapeutic agents.

Anti-Infective Research (e.g., Antibacterial, Antimycobacterial, Antifungal, Antiviral)

The 1,8-naphthyridine core is a well-established pharmacophore in the design of anti-infective agents. The earliest and most well-known example is nalidixic acid, a 1,8-naphthyridine derivative that was the progenitor of the quinolone class of antibiotics.

Antibacterial Activity: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their antibacterial properties. While some derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, have shown limited direct antibacterial activity with MICs ≥ 1.024 µg/mL against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, they have demonstrated the ability to potentiate the activity of existing antibiotics like fluoroquinolones. nih.govnih.gov Other derivatives have shown more direct and potent antibacterial effects. For instance, certain 1,8-naphthyridine-3-thiosemicarbazides and 1,8-naphthyridine-3-(1,3,4-oxadiazoles) have exhibited significant activity against S. aureus and Mycobacterium smegmatis, with MIC values in the range of 6–7 mM for the most active compounds against S. aureus. nih.gov

Antimycobacterial Activity: As discussed in section 8.2.4, 1,8-naphthyridine derivatives have shown significant promise as anti-mycobacterial agents through the inhibition of InhA. A notable example, compound ANA-12 , displayed a MIC of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gove3s-conferences.org Other derivatives have also shown potent activity, with some exhibiting MICs as low as 0.19 µM against the same strain. e3s-conferences.org

Antifungal Activity: The antifungal potential of 1,8-naphthyridine derivatives has also been explored. Certain N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives have been evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans. Compounds with chloro substituents demonstrated the highest activity, with MIC values ranging from 35.5 to 75.5 μg/mL. nih.gov Another series of 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amines also showed significant antifungal activity against C. albicans. nih.gov

Antiviral Activity: The 1,8-naphthyridine scaffold has been investigated for its antiviral properties, with research indicating activity against a range of viruses including HIV, human cytomegalovirus (HCMV), herpes simplex virus (HSV), human papillomavirus (HPV), and hepatitis C virus (HCV). nih.gov While specific data for this compound derivatives is limited in the provided context, the broader class of naphthyridines shows promise. For example, certain 1,6-naphthyridine (B1220473) derivatives have demonstrated potent activity against HCMV. nih.govresearchgate.net

Table 1: Anti-Infective Activity of Selected 1,8-Naphthyridine Derivatives

Compound Class Target Organism Activity (MIC/IC50) Reference
1,8-Naphthyridine-3-carbonitriles Mycobacterium tuberculosis H37Rv MIC: 6.25 µg/mL (ANA-12) nih.gove3s-conferences.org
1,8-Naphthyridine-3-thiosemicarbazides Staphylococcus aureus MIC: 6–7 mM nih.gov
N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amines Aspergillus niger, Candida albicans MIC: 35.5–75.5 μg/mL nih.gov
1,6-Naphthyridines Human Cytomegalovirus (HCMV) Potent activity reported nih.govresearchgate.net

Anticancer Research

The 1,8-naphthyridine scaffold is a prominent feature in many compounds investigated for their anticancer activity. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and antimitotic effects.

A number of 1,8-naphthyridine derivatives have been synthesized and screened for their in vitro cytotoxicity against various human cancer cell lines. For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity. Compound 47 exhibited IC50 values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (leukemia) cell lines, respectively. Another compound, 36 , had an IC50 of 1.19 µM on the PA-1 (ovarian cancer) cell line. researchgate.net An unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29 , also showed potent cytotoxicity with IC50 values of 0.41 µM and 1.4 µM on PA-1 and SW620 (colorectal cancer) cell lines, respectively. researchgate.net

Furthermore, a series of pyrazolo-naphthyridine derivatives were evaluated for their antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Compounds 5j and 5k were identified as the most active, with IC50 values of 6.4 ± 0.45 µM against HeLa cells and 2.03 ± 0.23 µM against MCF-7 cells, respectively. nih.gov Some 1,8-naphthyridine derivatives have demonstrated good antitumor activity in breast cancer cells with IC50 values ranging from 1.47 to 35.3 µM. nih.gov Another study on naphthyridine derivatives against HeLa, HL-60 (leukemia), and PC-3 (prostate cancer) cell lines found that compound 16 was particularly potent, with IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM, respectively. nih.gov

Table 2: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

Compound Cell Line Cancer Type Activity (IC50) Reference
47 MIAPaCa Pancreatic 0.41 µM researchgate.net
47 K-562 Leukemia 0.77 µM researchgate.net
36 PA-1 Ovarian 1.19 µM researchgate.net
29 PA-1 Ovarian 0.41 µM researchgate.net
29 SW620 Colorectal 1.4 µM researchgate.net
5j HeLa Cervical 6.4 ± 0.45 µM nih.gov
5k MCF-7 Breast 2.03 ± 0.23 µM nih.gov
16 HeLa Cervical 0.7 µM nih.gov
16 HL-60 Leukemia 0.1 µM nih.gov
16 PC-3 Prostate 5.1 µM nih.gov

Research into Neurological Disorders (e.g., Alzheimer's, Parkinson's, Depression)

Derivatives of 1,8-naphthyridine have emerged as promising candidates in the research of treatments for various neurological disorders, owing to their ability to interact with multiple targets in the central nervous system.

Alzheimer's Disease: In the context of Alzheimer's disease, a multitarget strategy involving the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) is a key therapeutic approach. Several 1,8-naphthyridine derivatives have been synthesized and evaluated as inhibitors of these enzymes. nih.gov Many of these compounds have shown moderate inhibitory activity with a selectivity towards AChE. nih.gov This activity is significant as inhibiting AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

Parkinson's Disease: For Parkinson's disease, the inhibition of monoamine oxidase B (MAO-B) is a validated therapeutic strategy. MAO-B inhibitors prevent the breakdown of dopamine (B1211576) in the brain, thereby increasing its availability. While specific this compound derivatives as MAO-B inhibitors were not detailed in the provided search results, the broader class of nitrogen-containing heterocycles is actively being investigated for this purpose. The neuroprotective effects of MAO-B inhibitors are also a subject of intense research, as they may help to slow the progression of the disease. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Depression: The therapeutic potential of 1,8-naphthyridine derivatives in depression has also been recognized. nih.govresearchgate.net The mechanism of action for these compounds in the context of depression is an area of ongoing research, with potential targets including serotonin (B10506) reuptake inhibition.

Anti-inflammatory and Immunomodulatory Research

The 1,8-naphthyridine scaffold has been utilized in the development of compounds with significant anti-inflammatory and immunomodulatory properties. These activities are often linked to the modulation of key inflammatory pathways and the production of cytokines.

Several 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their anti-inflammatory activity, which has been associated with the downregulation of pro-inflammatory cytokines. researchgate.net In one study, a 1,8-naphthyridin-2-one derivative was found to reduce the levels of cyclooxygenase-2 (COX-2) in lymphocytes from multiple sclerosis patients. plos.org COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is a common mechanism for anti-inflammatory drugs. This same study also reported that these compounds could down-regulate the phosphorylation of Akt, Erk, and NF-kB, which are important signaling molecules in inflammatory pathways. plos.org Furthermore, these derivatives were shown to inhibit T-cell activation markers, such as CD69 and CD54, more effectively in lymphocytes from MS patients compared to healthy controls. plos.org

Other Emerging Research Areas (e.g., Antioxidant, Anti-platelet, Anti-hypertensive)

The versatility of the 1,8-naphthyridine scaffold has led to its exploration in a variety of other therapeutic areas.

Antioxidant Activity: Several 1,8-naphthyridine derivatives have demonstrated significant antioxidant activity. In a free radical scavenging assay using DPPH (2,2-diphenyl-1-picrylhydrazyl), compounds 8b and 4c showed high antioxidant activity with IC50 values of 17.68 ± 0.76 µg/mL and 18.53 ± 0.52 µg/mL, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 = 15.16 ± 0.43 µg/mL). mdpi.com

Anti-platelet Activity: The potential of 1,8-naphthyridine derivatives as anti-platelet agents has been investigated. Certain 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives have been shown to inhibit human platelet aggregation induced by arachidonic acid, collagen, and ADP. The most active compounds in these studies demonstrated activity similar to that of papaverine. nih.gov

Anti-hypertensive Activity: A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been synthesized and investigated for their potential anti-hypertensive activity. Several of these compounds showed satisfactory levels of potency, with one compound exhibiting a pIC50 of 6.92. mdpi.com The mechanism of action for some of these derivatives is believed to involve vasodilation, potentially through the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels. mdpi.com

Table 3: Other Emerging Research Activities of 1,8-Naphthyridine Derivatives

Activity Compound(s) Key Findings Reference
Antioxidant 8b , 4c IC50 values of 17.68 and 18.53 µg/mL in DPPH assay mdpi.com
Anti-platelet 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridines Inhibition of platelet aggregation induced by various agents nih.gov
Anti-hypertensive 4-(N-methylencycloalkylamino)-1,8-naphthyridines Vasodilator mechanism, pIC50 up to 6.92 mdpi.com

Advanced Applications and Future Research Directions

Molecular Recognition and Sensing Applications

The arrangement of nitrogen atoms within the 1,8-naphthyridine (B1210474) core provides excellent coordination sites, making its derivatives, including 3,5-Dimethyl-1,8-naphthyridine, promising candidates for the development of sensors for various analytes.

Metal Ion Recognition

The 1,8-naphthyridine framework is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.net The nitrogen atoms act as effective chelating agents, and the specific substitution pattern on the naphthyridine ring can influence the selectivity and stability of the resulting metal complexes. escholarship.org Research into ligands based on the 1,8-naphthyridine scaffold has demonstrated their ability to bind two metal centers in close proximity, facilitating studies into metal-metal cooperativity. flinders.edu.au While extensive data on this compound's specific metal ion recognition properties is still emerging, the broader family of 1,8-naphthyridine derivatives has shown significant potential. For instance, functionalized 1,8-naphthyridine ligands have been utilized in the synthesis of bimetallic palladium and platinum complexes. flinders.edu.au Furthermore, the crystal structure of a mercury(II) complex with the related compound 5,7-dimethyl-1,8-naphthyridine-2-ol has been reported, showcasing the coordination potential of dimethyl-substituted naphthyridines. researchgate.net The electron-donating methyl groups in this compound are expected to enhance the electron density on the nitrogen atoms, potentially influencing its binding affinity and selectivity towards different metal ions.

Table 1: Examples of Metal Complexes with 1,8-Naphthyridine Derivatives

1,8-Naphthyridine DerivativeMetal Ion(s)Application/Finding
General 1,8-Naphthyridine LigandsPalladium(II), Platinum(II)Synthesis of bimetallic complexes. flinders.edu.au
5,7-dimethyl-1,8-naphthyridine-2-olMercury(II)Formation of a stable coordination complex. researchgate.net
Functionalized 1,8-NaphthyridineCopper(I)Formation of bimetallic copper complexes. researchgate.net

Biomolecule Interaction Studies (e.g., DNA Sequences, Urea (B33335), Carboxylic Acids)

The planar structure and hydrogen bonding capabilities of the 1,8-naphthyridine ring system make it an interesting candidate for studying interactions with biomolecules.

DNA Sequences: Derivatives of 1,8-naphthyridine have been investigated for their ability to interact with DNA. The arrangement of hydrogen bond donors and acceptors allows for potential interactions with nucleic acid bases. mdpi.com For example, some 1,8-naphthyridine derivatives have been designed to target and inhibit DNA gyrase, a type II topoisomerase. mdpi.com While specific studies on the interaction of this compound with particular DNA sequences are not yet widely reported, the foundational scaffold suggests a potential for such applications. The methyl groups could influence the mode and strength of binding, for example, through steric effects or by altering the electronic properties of the aromatic system.

Urea and Carboxylic Acids: The ability of 1,8-naphthyridine derivatives to engage in specific hydrogen bonding patterns makes them suitable for the recognition of molecules like urea and carboxylic acids. nih.gov These interactions are crucial in the field of supramolecular chemistry and for the development of synthetic receptors. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while appropriately positioned substituents could serve as donors. The exploration of this compound in this context could lead to the development of novel sensors or transporters for these important biomolecules.

Material Science Applications

The photophysical properties of 1,8-naphthyridine derivatives have opened up avenues for their use in the development of advanced materials with applications in optics and electronics.

Fluorescent Probes and Advanced Optical Materials

Derivatives of 1,8-naphthyridine have been shown to exhibit fluorescence, a property that is highly valuable for developing fluorescent probes and optical materials. mdpi.com The emission properties can be tuned by modifying the substituents on the naphthyridine core. For instance, certain 1,8-naphthyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The introduction of methyl groups, as in this compound, can impact the fluorescence quantum yield and emission wavelength. While specific data on the fluorescent properties of this compound is limited, the general characteristics of the parent scaffold suggest its potential in this area. Research in this direction could lead to the development of novel sensors that signal the presence of a target analyte through a change in fluorescence. acs.orgresearchgate.net

Table 2: Photophysical Properties of Selected 1,8-Naphthyridine Derivatives

DerivativeApplicationKey Finding
2,7-Dialkylamino-4-methyl- escholarship.orgnih.gov-naphthyridinesFluorescent ProbesHighly fluorescent compounds with potential for nucleic acid staining. mdpi.com
Conjugated 1,8-naphthyridine oligomersOrganic Light-Emitting Diodes (OLEDs)Exhibit high fluorescence in both solution and solid state with high quantum yields. researchgate.net

Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. The rigid structure of the 1,8-naphthyridine framework makes it a potential component for the design of such systems. While there is a growing interest in naphthyridine-based molecular switches, specific research on this compound in this application is still in its early stages. diva-portal.org The development of photochromic 1,8-naphthyridine derivatives, which change their absorption properties upon irradiation with light, could pave the way for their use in optical data storage and other light-responsive materials.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted 1,8-naphthyridines is an active area of research, with a growing emphasis on the development of environmentally friendly and efficient methods. The Friedländer annulation is a classical and widely used method for synthesizing quinolines and naphthyridines. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Recent advancements have focused on greener synthetic routes. For example, a method for the synthesis of substituted 1,8-naphthyridines has been developed using water as the solvent, which is a significant improvement over traditional methods that often require harsh conditions and organic solvents. rsc.org Another approach involves the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials, thereby increasing efficiency and reducing waste. tandfonline.com These sustainable methodologies are applicable to the synthesis of a wide range of 1,8-naphthyridine derivatives, including this compound, and are crucial for the future development and application of these compounds.

Table 3: Comparison of Synthetic Methodologies for 1,8-Naphthyridines

MethodConditionsAdvantages
Friedländer AnnulationTraditional acid or base catalysisWell-established, versatile
Green Synthesis in WaterWater as solventEnvironmentally friendly, milder conditions. rsc.org
Multicomponent ReactionsOne-pot synthesisHigh efficiency, atom economy, reduced waste. tandfonline.com

Integrated Computational-Experimental Approaches in Rational Drug Design and Discovery

The integration of computational and experimental methods has become a pivotal strategy in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.netrsc.org For a compound like this compound, such a synergistic approach could be instrumental in elucidating its potential therapeutic value.

Hypothetical Workflow for this compound:

An initial in silico screening of this compound against a library of known biological targets could provide a preliminary assessment of its potential bioactivity. This could be followed by more sophisticated computational studies, such as molecular docking, to predict the binding affinity and mode of interaction of the compound with specific proteins. researchgate.netresearchgate.net For instance, based on the known anticancer properties of other naphthyridine derivatives, this compound could be docked against targets like topoisomerase II or various protein kinases to identify potential starting points for anticancer drug design. ekb.egnih.gov

The predictions from these computational models would then guide targeted experimental validation. Synthesis of this compound and its analogs could be followed by in vitro assays to confirm the predicted biological activity. For example, if docking studies suggest an interaction with a particular enzyme, enzymatic assays would be conducted to determine the inhibitory concentration (IC50) of the compound.

This iterative cycle of computational prediction and experimental validation is a powerful paradigm for lead optimization. Should this compound show promising activity, computational tools could be used to design derivatives with improved potency, selectivity, and pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to understand the relationship between the structural features of this compound derivatives and their biological activity. nih.gov

Illustrative Data from Integrated Approaches for the 1,8-Naphthyridine Scaffold:

To illustrate the kind of data generated through such integrated approaches, the following table presents hypothetical results from a study on a series of 1,8-naphthyridine derivatives, which could be analogous to a future study on this compound.

DerivativePredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)Target
Compound A-8.510.2Kinase X
Compound B-9.25.1Kinase X
Compound C-7.825.6Kinase X

Exploration of New Pharmacological Targets for Naphthyridine Scaffolds

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. dntb.gov.ua While established targets for this scaffold include DNA gyrase, topoisomerases, and various receptors, the exploration for novel pharmacological targets remains an active area of research. ekb.egnih.gov

For this compound, a systematic exploration of new pharmacological targets could unveil previously untapped therapeutic opportunities. One approach is target-based screening, where the compound is tested against a panel of emerging drug targets, such as those involved in epigenetic regulation or protein-protein interactions.

Another powerful strategy is phenotypic screening, where the effect of this compound is observed in a cellular or whole-organism model of a disease, without a preconceived notion of the target. Subsequent target deconvolution studies can then be employed to identify the molecular target responsible for the observed phenotype.

Given the diverse biological activities reported for the 1,8-naphthyridine class, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, it is plausible that this compound could interact with novel targets in these therapeutic areas. tandfonline.comnih.govnih.gov For example, its potential role in modulating signaling pathways implicated in neurodegenerative diseases or in inhibiting novel targets in drug-resistant bacteria could be investigated. rsc.org

Potential Novel Targets for the 1,8-Naphthyridine Scaffold:

The following table provides examples of potential new pharmacological targets that could be explored for the 1,8-naphthyridine scaffold, including this compound, based on current trends in drug discovery.

Therapeutic AreaPotential Novel TargetRationale
OncologyProtein Arginine Methyltransferases (PRMTs)Epigenetic enzymes often dysregulated in cancer.
Infectious DiseasesBacterial Efflux PumpsOvercoming multidrug resistance in bacteria.
Neurodegenerative DiseasesLeucine-Rich Repeat Kinase 2 (LRRK2)A key target in Parkinson's disease.
Inflammatory DiseasesNLRP3 InflammasomeA central mediator of inflammation.

Q & A

Q. What are the common synthetic routes for 3,5-dimethyl-1,8-naphthyridine, and what are their limitations?

The synthesis of this compound often involves condensation reactions. For example, ethyl acetoacetate and hexamethylene tetramine can yield intermediates like triethyl 2,7,8a-trimethyl-1,4,4a,5,8,8a-hexahydro-1,8-naphthyridine-3,6-dicarboxylate, though yields are low (~2%) due to competing side reactions . Alternative methods include one-pot multicomponent reactions using trifluoromethyl-containing precursors, which improve regioselectivity but require careful control of stoichiometry and temperature .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • Mass spectrometry (MS) : Used to confirm molecular ion peaks (e.g., m/z 422 M⁺ for derivatives) and elemental composition .
  • FTIR : Identifies functional groups (e.g., N-H deformation vibrations at ~671 cm⁻¹ in triazole-containing analogs) .
  • XRD : Validates crystalline structure, with characteristic peaks at 10.7°–32.1° for naphthyridine-based frameworks .
  • Elemental analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be systematically addressed?

Low yields often stem from competing side reactions or unstable intermediates. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity (e.g., indolo-naphthyridines synthesized in 88% yield under microwave conditions) .
  • Catalytic optimization : Use of Lewis acids (e.g., Cu(I) in MOF synthesis) to stabilize intermediates and enhance regioselectivity .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) improve solubility of reactants, as seen in pyrimidinone derivative synthesis (53% yield) .

Q. What methodologies are used to resolve contradictions in biological activity data for this compound analogs?

Discrepancies in cytotoxicity or antimicrobial activity (e.g., 53% vs. 88% yield in MCF7 cell line studies) can arise from:

  • Dose-response reevaluation : Confirm IC₅₀ values across multiple cell lines.
  • Structural benchmarking : Compare with known bioisosteres (e.g., gemifloxacin or enoxacin derivatives) to identify critical substituents .
  • Computational docking : Predict binding affinities to target proteins (e.g., kinase or DNA gyrase) using in silico tools .

Q. How do substituent modifications influence the structure-activity relationship (SAR) of this compound derivatives?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ in 8b): Enhance cytotoxicity (74.48% C content vs. 71.43% in 5f) by increasing membrane permeability .
  • Hydrophobic substituents (e.g., 4-bromo-phenyl in 8d): Improve antimicrobial activity by disrupting bacterial lipid bilayers .
  • Hybrid scaffolds (e.g., pyrimidinone-naphthyridine conjugates): Broaden biological activity through dual-target inhibition .

Q. What computational approaches are employed to predict the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability scores .
  • Molecular dynamics simulations : Model blood-brain barrier penetration for CNS-targeted analogs (e.g., anti-Parkinson’s agents) .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and stability .

Methodological Insights

Q. How are this compound derivatives integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Ligand design : this compound acts as a bridging ligand in Cu-MOFs, forming micropores (~1.488 nm diameter) with high surface area (11.064 m²/g) .
  • Characterization : N₂ adsorption-desorption isotherms confirm microporous structure, while EDS mapping validates uniform Cu-N coordination .

Q. What strategies are used to optimize reaction conditions for large-scale synthesis of naphthyridine derivatives?

  • Flow chemistry : Minimizes side reactions in continuous reactors.
  • Green chemistry : Replace toxic solvents (e.g., THF) with ionic liquids or water-miscible alternatives .

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